Methyl [(2-carbamoyl-3,5-dinitrophenyl)sulfonyl]acetate
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Overview
Description
METHYL 2-(2-CARBAMOYL-3,5-DINITROBENZENESULFONYL)ACETATE is a complex organic compound with significant applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a carbamoyl group, dinitrobenzene ring, and sulfonyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-CARBAMOYL-3,5-DINITROBENZENESULFONYL)ACETATE typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative to introduce nitro groups, followed by sulfonation to add the sulfonyl group. The carbamoyl group is then introduced through a reaction with an appropriate amine. Finally, esterification with methanol yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-CARBAMOYL-3,5-DINITROBENZENESULFONYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
METHYL 2-(2-CARBAMOYL-3,5-DINITROBENZENESULFONYL)ACETATE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which METHYL 2-(2-CARBAMOYL-3,5-DINITROBENZENESULFONYL)ACETATE exerts its effects is primarily through its reactive functional groups. The nitro and sulfonyl groups can interact with various biological molecules, potentially inhibiting enzymes or altering cellular pathways. The carbamoyl group may also play a role in binding to specific molecular targets, enhancing the compound’s specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(2-CARBAMOYL-3,5-DINITROBENZENESULFONYL)PROPIONATE: Similar structure but with a propionate group instead of acetate.
METHYL 2-(2-CARBAMOYL-3,5-DINITROBENZENESULFONYL)BUTYRATE: Contains a butyrate group, offering different reactivity and solubility properties.
Uniqueness
METHYL 2-(2-CARBAMOYL-3,5-DINITROBENZENESULFONYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C10H9N3O9S |
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Molecular Weight |
347.26 g/mol |
IUPAC Name |
methyl 2-(2-carbamoyl-3,5-dinitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C10H9N3O9S/c1-22-8(14)4-23(20,21)7-3-5(12(16)17)2-6(13(18)19)9(7)10(11)15/h2-3H,4H2,1H3,(H2,11,15) |
InChI Key |
QOKHIZVXLFRXOD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1=CC(=CC(=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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